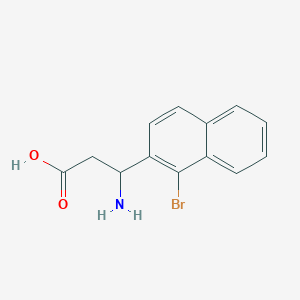

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid

Description

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is a β-amino acid derivative featuring a brominated naphthalene moiety. β-Amino acids are pharmacologically significant due to their roles as precursors for bioactive compounds, such as enzyme inhibitors or receptor modulators . The bromine atom at the 1-position of the naphthalene ring likely enhances lipophilicity and reactivity, making it a candidate for further functionalization (e.g., cross-coupling reactions) in drug discovery.

Properties

CAS No. |

773122-90-0 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C13H12BrNO2/c14-13-9-4-2-1-3-8(9)5-6-10(13)11(15)7-12(16)17/h1-6,11H,7,15H2,(H,16,17) |

InChI Key |

SFDYKGJJJIIRPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid typically involves the bromination of naphthalene followed by the introduction of the amino and carboxylic acid groups. One common method involves the following steps:

Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

Formation of 1-Bromonaphthalene-2-carboxylic Acid: The brominated naphthalene is then subjected to a carboxylation reaction using carbon dioxide and a base like sodium hydroxide.

Amination: The resulting 1-bromonaphthalene-2-carboxylic acid is then reacted with ammonia or an amine to introduce the amino group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

| Functional Group | Reaction Type | Key Interactions |

|---|---|---|

| Amino group (-NH₂) | Nucleophilic substitution | Reacts with electrophiles (e.g., aldehydes, ketones) |

| Bromine atom (-Br) | Electrophilic substitution/elimination | Susceptible to nucleophilic aromatic substitution |

| Carboxylic acid (-COOH) | Acid-base reactions, esterification | Participates in hydrogen bonding |

Mechanistic Insights

-

Nucleophilic substitution : The amino group can attack electrophilic centers, enabling transformations like amidation or imination.

-

Electrophilic substitution : The bromine atom facilitates reactions such as Suzuki coupling or C–P coupling, as observed in related naphthalene derivatives .

-

Coupling reactions : The carboxylic acid group may undergo peptide coupling or esterification, enhancing its utility in organic synthesis.

Example: Bromination of Naphthalene

A critical step in synthesizing the bromonaphthalene moiety involves electrophilic substitution. Bromination of naphthalene derivatives typically occurs at the 1-position due to resonance stabilization, forming the 1-bromonaphthalen-2-yl intermediate.

Coupling with Propanoic Acid Derivatives

The propanoic acid backbone is introduced via reactions such as:

-

Aldol condensation : Combining naphthalene derivatives with amino acids under basic conditions.

-

Palladium-catalyzed cross-coupling : Linking brominated naphthalene fragments with propanoic acid moieties using catalysts like Pd₂(dba)₃ .

Physical and Structural Data

Research Findings

-

Stability : The bromine atom enhances reactivity toward nucleophilic substitution but reduces volatility.

-

Selectivity : Reaction conditions (e.g., solvent, temperature) critically influence product distribution in coupling reactions .

-

Biological activity : Preliminary studies suggest potential roles in modulating enzyme activity or protein-ligand interactions, though detailed mechanisms require further investigation.

Scientific Research Applications

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous β-Amino Acids

Key Observations:

Aromatic Systems: Naphthalene (target compound and ): Larger aromatic surface area compared to phenyl or thiophene, favoring π-π interactions in biological targets. Bromination increases molecular weight (~300 vs. 215 g/mol for non-brominated naphthalene analog). Thiophene/Furan (): Heterocyclic rings introduce polarity and electronic diversity. Bromothiophene () may exhibit distinct reactivity due to sulfur's electronegativity. Phenyl (): Simpler structure with bromine at meta/para positions; bromophenyl derivatives are ~244–280 g/mol, lighter than naphthalene analogs.

Trifluoromethyl (): Electron-withdrawing group alters electronic properties, improving metabolic stability. Stereochemistry: R/S configurations (e.g., ) influence binding affinity and chiral recognition in biological systems.

Solubility: Brominated naphthalene derivatives likely exhibit lower aqueous solubility than phenyl or furan analogs. Salts (e.g., HCl in ) improve solubility in methanol or DMSO.

Biological Activity

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a bromine atom, along with an amino and carboxylic acid functional group, suggests that this compound may interact with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A bromonaphthalene moiety, which contributes to its hydrophobic characteristics and potential interactions with lipid membranes.

- An amino group that can participate in hydrogen bonding and ionic interactions.

- A carboxylic acid group that can engage in protonation/deprotonation reactions, influencing its solubility and reactivity.

Research indicates that this compound may exhibit biological activities through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy metabolism and signal transduction.

- Receptor Interaction : Its structural features suggest it could bind to various receptors, influencing physiological responses.

Case Studies

- Antitumor Activity : In a study examining the effects of brominated naphthalene derivatives on cancer cell lines, this compound showed promising results. It demonstrated cytotoxic effects against lung cancer cells, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds. It was found that this compound could reduce oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution using bromonaphthalene derivatives and β-amino acid precursors. For example, coupling 1-bromo-2-naphthalenol with β-alanine derivatives under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C . Yield optimization requires strict control of moisture and oxygen. Purification via recrystallization in ethanol/water (7:3 v/v) improves purity (>95%) . Alternative routes include Ugi multicomponent reactions with bromonaphthalene aldehydes, though yields may vary (40–65%) depending on steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–8.5 ppm for bromonaphthalene) and the α-amino proton (δ 3.1–3.4 ppm, split due to coupling with the β-carbon) .

- HPLC-MS : Use a C18 column (MeCN/H2O + 0.1% TFA) to confirm molecular ion [M+H]+ at m/z 320.1 (calculated) and assess purity (>98%) .

- FTIR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Q. How does the compound’s solubility profile impact experimental design in aqueous vs. organic systems?

- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) or acidic buffers (pH <3). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4), ensuring final DMSO <0.1% to avoid cytotoxicity . Precipitation issues in neutral buffers require sonication or co-solvents (e.g., 5% PEG-400) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer : Discrepancies often arise from dynamic proton exchange or rotameric equilibria . Use variable-temperature NMR (VT-NMR) to slow exchange processes: cooling to −40°C in CDCl₃/DMSO-d₆ (4:1) can resolve split signals . Cross-validate with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict coupling constants and compare with experimental data .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or use enzymatic resolution with lipases (e.g., Candida antarctica) in organic media. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 85:15) . For asymmetric catalysis, test Ru-BINAP complexes, achieving ee >90% under hydrogenation conditions (50 psi H₂, 40°C) .

Q. How do steric and electronic effects of the bromonaphthalene group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine’s ortho-directing effect enhances electrophilic substitution at the naphthalene’s 1-position but introduces steric hindrance. Compare reactivity with Suzuki-Miyaura coupling using aryl boronic acids: electron-withdrawing groups (e.g., -NO₂) on the boronic acid partner increase reaction rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for -OCH₃) . Use Hammett plots (σ⁺ values) to correlate substituent effects with activation energy .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

- Methodological Answer :

- Enzyme inhibition : Test against tyrosine kinases (e.g., EGFR) using a fluorescence-based ADP-Glo™ assay (IC₅₀ determination). Include staurosporine as a positive control and DMSO vehicle controls .

- Cytotoxicity : Use MTT assays on HEK-293 cells, normalizing to untreated cells and validating with cisplatin (IC₅₀ = 2–5 μM) .

- Binding studies : Perform SPR (surface plasmon resonance) with immobilized target proteins (e.g., BSA for plasma protein binding) at 25°C in HBS-EP buffer .

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Run molecular dynamics (MD) simulations (Amber22, explicit solvent model) to assess degradation pathways. At pH <2, the carboxylic acid group protonates, reducing solubility and increasing aggregation. Predict hydrolytic stability via DFT calculations (activation energy for C-Br cleavage: ~25 kcal/mol in aqueous medium) . Validate with accelerated stability testing (40°C/75% RH for 4 weeks) and monitor via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.